Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Overview
Description
Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate is an organic compound with the molecular formula C14H18O2. It is known for its unique chemical structure, which includes a phenyl ring substituted with three methyl groups at positions 2, 4, and 6, and an ethyl ester group attached to a propenoate moiety. This compound is used in various industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(2,4,6-trimethylphenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of 3-(2,4,6-trimethylphenyl)propanoic acid.
Reduction: Formation of 3-(2,4,6-trimethylphenyl)propan-2-ol.
Substitution: Formation of 3-(2,4,6-trimethylphenyl)-2-nitroprop-2-enoate or 3-(2,4,6-trimethylphenyl)-2-bromoprop-2-enoate.
Scientific Research Applications
Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, the compound may interact with cellular enzymes or receptors, leading to various biochemical responses. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl cinnamate: Similar structure but lacks the methyl groups on the phenyl ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-methylphenyl)prop-2-enoate: Similar structure but with only one methyl group on the phenyl ring.
The presence of three methyl groups on the phenyl ring in this compound makes it unique and can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLOYKCWYODNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737445 | |
Record name | Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84001-90-1 | |
Record name | Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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